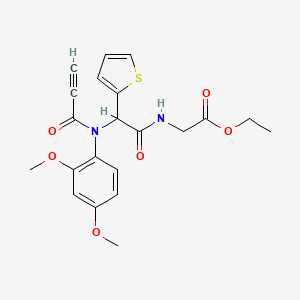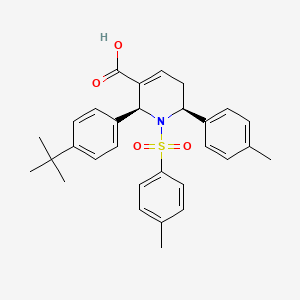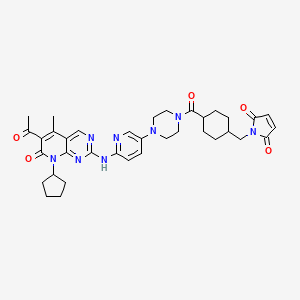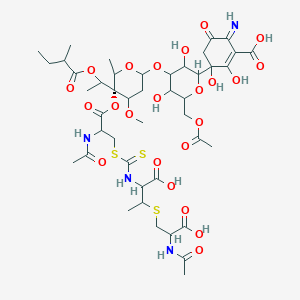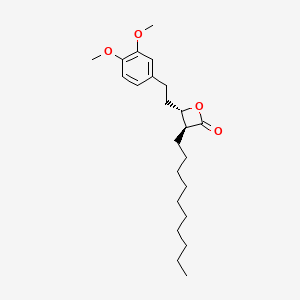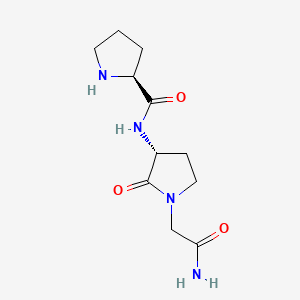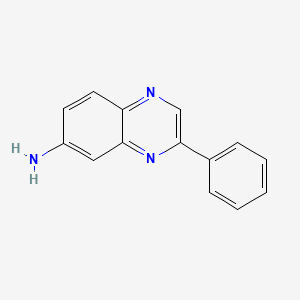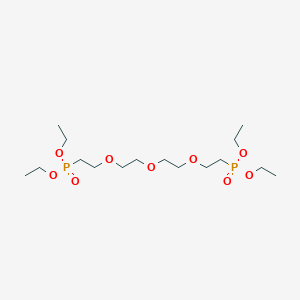
PEG3-bis-(ethyl phosphonate)
Overview
Description
PEG3-bis-(ethyl phosphonate) is a compound that consists of a polyethylene glycol chain with three ethylene glycol units, terminated by two ethyl phosphonate groups. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells . The hydrophilic nature of the polyethylene glycol chain enhances the solubility of the compound in aqueous media .
Mechanism of Action
Target of Action
PEG3-bis-(ethyl phosphonate) is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of PEG3-bis-(ethyl phosphonate) involves the exploitation of the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of PEG3-bis-(ethyl phosphonate) is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, helping to maintain protein homeostasis within the cell . By directing specific proteins for degradation, PEG3-bis-(ethyl phosphonate) can influence various cellular processes that are regulated by these proteins .
Pharmacokinetics
As a peg-based compound, it is likely to have good water solubility , which could potentially enhance its bioavailability
Result of Action
The result of the action of PEG3-bis-(ethyl phosphonate) is the selective degradation of its target proteins . This can lead to changes in cellular processes that are regulated by these proteins, potentially providing a mechanism for the modulation of disease states .
Action Environment
The action of PEG3-bis-(ethyl phosphonate) is likely to be influenced by various environmental factors. For instance, the efficiency of the ubiquitin-proteasome system can be affected by factors such as temperature, pH, and the presence of other cellular components . Additionally, the hydrophilic nature of the PEG linker can increase the water solubility of the compound in aqueous media , potentially influencing its stability and efficacy
Biochemical Analysis
Biochemical Properties
PEG3-bis-(ethyl phosphonate) plays a significant role in biochemical reactions due to its ability to act as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . It interacts with various enzymes and proteins, facilitating the degradation of target proteins via the ubiquitin-proteasome system . The compound’s interaction with E3 ubiquitin ligase and target proteins is crucial for its function in PROTAC synthesis .
Cellular Effects
PEG3-bis-(ethyl phosphonate) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect the NF-κB signaling pathway, which plays a role in inflammation and immune responses . Additionally, the compound’s role in PROTAC synthesis allows it to selectively degrade target proteins, thereby modulating cellular functions .
Molecular Mechanism
At the molecular level, PEG3-bis-(ethyl phosphonate) exerts its effects through binding interactions with biomolecules . It acts as a non-cleavable linker in bio-conjugation, facilitating the formation of stable complexes between proteins and other molecules . This stability is essential for the effective degradation of target proteins in PROTAC applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PEG3-bis-(ethyl phosphonate) can change over time due to its stability and degradation properties . The compound is stable at -20°C, which ensures its long-term usability in research . Its effects on cellular function may vary depending on the duration of exposure and experimental conditions .
Dosage Effects in Animal Models
The effects of PEG3-bis-(ethyl phosphonate) in animal models vary with different dosages . At lower doses, the compound effectively modulates target protein levels without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
PEG3-bis-(ethyl phosphonate) is involved in metabolic pathways related to protein degradation . It interacts with enzymes and cofactors that facilitate the ubiquitin-proteasome system, thereby influencing metabolic flux and metabolite levels . This interaction is crucial for its role in PROTAC synthesis and targeted protein degradation .
Transport and Distribution
Within cells and tissues, PEG3-bis-(ethyl phosphonate) is transported and distributed through interactions with transporters and binding proteins . Its hydrophilic PEG linker increases its solubility in aqueous media, facilitating its distribution in biological systems . This property is essential for its effective localization and accumulation in target tissues .
Subcellular Localization
PEG3-bis-(ethyl phosphonate) exhibits specific subcellular localization due to its targeting signals and post-translational modifications . These modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects . This localization is critical for its function in PROTAC synthesis and targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PEG3-bis-(ethyl phosphonate) typically involves the reaction of a polyethylene glycol derivative with ethyl phosphonateThe reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of PEG3-bis-(ethyl phosphonate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
PEG3-bis-(ethyl phosphonate) can undergo various chemical reactions, including:
Oxidation: The ethyl phosphonate groups can be oxidized to form phosphonic acids.
Substitution: The ethyl groups can be substituted with other functional groups, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: Phosphonic acids and polyethylene glycol derivatives.
Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acids and polyethylene glycol.
Scientific Research Applications
PEG3-bis-(ethyl phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins within cells.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Industry: Utilized in the production of various bioconjugates and as a reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
PEG2-bis-(ethyl phosphonate): Contains two ethylene glycol units instead of three.
PEG4-bis-(ethyl phosphonate): Contains four ethylene glycol units instead of three.
Bis-(methyl phosphonate) derivatives: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
PEG3-bis-(ethyl phosphonate) is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly effective as a linker in PROTAC synthesis, enhancing the solubility and stability of the resulting molecules .
Properties
IUPAC Name |
1-(2-diethoxyphosphorylethoxy)-2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O9P2/c1-5-22-26(17,23-6-2)15-13-20-11-9-19-10-12-21-14-16-27(18,24-7-3)25-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTMAYYRMOPOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


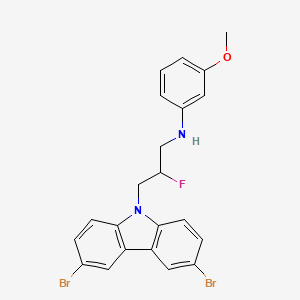

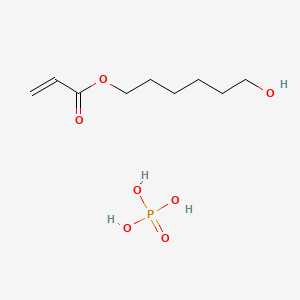
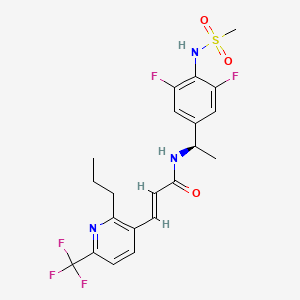
![(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B609820.png)
